

Technical Guide: Ethyl 3,4-Dihydroxybenzoate-¹³C₃ (CAS: 1330195-40-8)

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Compound of Interest

Compound Name: Ethyl 3,4-Dihydroxybenzoate-¹³C₃

Cat. No.: B13831865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3,4-Dihydroxybenzoate-¹³C₃**, a stable isotope-labeled compound of significant interest in various research fields. This document covers its chemical and physical properties, its role in key biological signaling pathways, and detailed experimental protocols for its application.

Core Compound Information

Ethyl 3,4-Dihydroxybenzoate-¹³C₃ is the isotopically labeled form of Ethyl 3,4-dihydroxybenzoate, also known as Ethyl protocatechuate. The three carbon atoms in the ethyl ester group are replaced with the stable isotope carbon-13. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of its unlabeled counterpart.

Table 1: Chemical and Physical Properties of **Ethyl 3,4-Dihydroxybenzoate-¹³C₃**

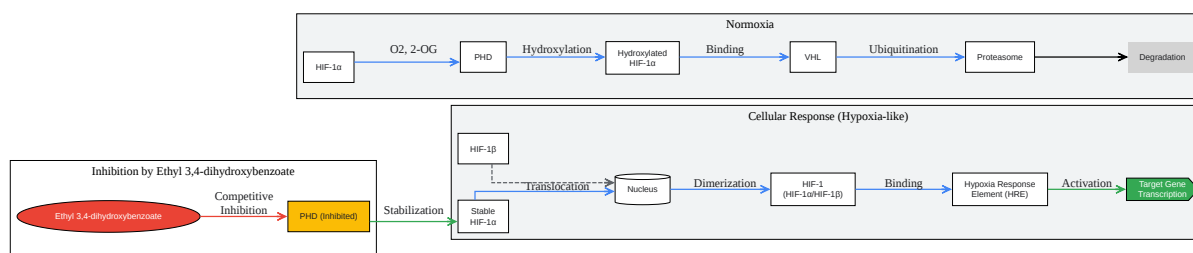
Property	Value
CAS Number	1330195-40-8
Molecular Formula	C ₆ ¹³ C ₃ H ₁₀ O ₄ [1]
Molecular Weight	185.15 g/mol [1]
Accurate Mass	185.068 [1]
SMILES	[13CH3][13CH2]O--INVALID-LINK-- c1ccc(O)c(O)c1 [1]
InChI	InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4- 7(10)8(11)5-6/h3-5,10- 11H,2H2,1H3/i1+1,2+1,9+1 [1]
Appearance	Neat
Storage Temperature	-20°C
Shipping Temperature	Room Temperature
Unlabeled CAS Number	3943-89-3 [1]

Biological Activity and Signaling Pathways

The unlabeled form, Ethyl 3,4-dihydroxybenzoate, exhibits significant biological activity, primarily as an antioxidant and an inhibitor of key signaling pathways. Its mechanisms of action are of considerable interest in drug development.

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes and HIF-1α Stabilization

Ethyl 3,4-dihydroxybenzoate is a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[\[2\]](#)[\[3\]](#) PHDs are responsible for the hydroxylation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) under normal oxygen conditions, which targets it for proteasomal degradation. By inhibiting PHDs, Ethyl 3,4-dihydroxybenzoate stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in the cellular response to hypoxia.

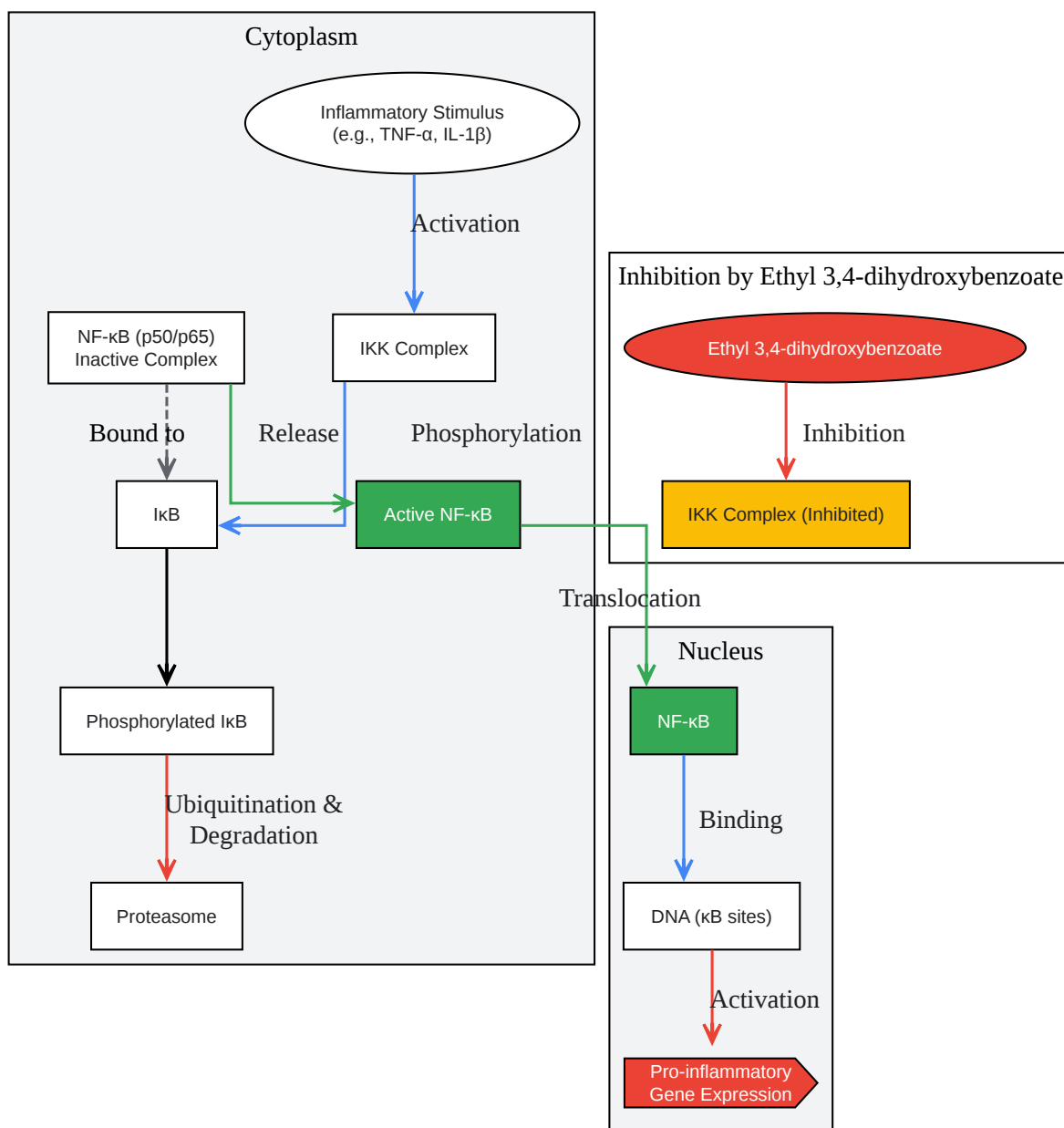


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Caption: PHD/HIF-1 α pathway and its inhibition.

Inhibition of the NF- κ B Signaling Pathway

Ethyl 3,4-dihydroxybenzoate has also been shown to inhibit the nuclear factor-kappa B (NF- κ B) signaling pathway.^{[2][3]} This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Inhibition of the NF- κ B pathway contributes to the anti-inflammatory effects of the compound.



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Caption: NF-κB signaling pathway and its inhibition.

Experimental Protocols

Ethyl 3,4-Dihydroxybenzoate-13C3 is primarily intended for use as an internal standard in quantitative analysis by mass spectrometry. Below is a detailed protocol for the quantification of Ethyl 3,4-dihydroxybenzoate in a biological matrix, such as plasma, using LC-MS/MS.

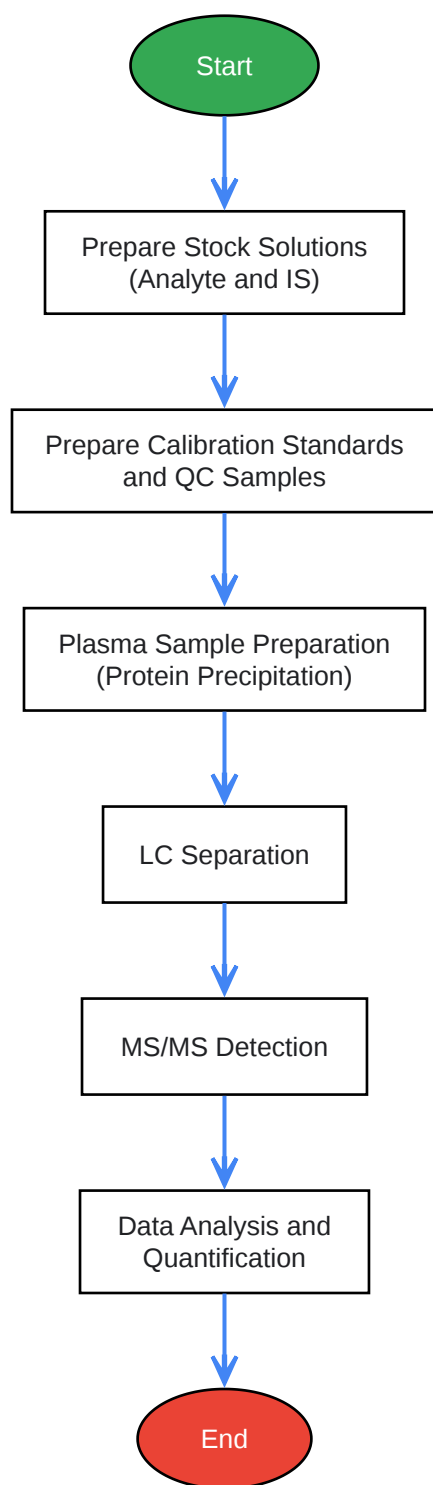
Quantification of Ethyl 3,4-dihydroxybenzoate in Plasma by LC-MS/MS

Objective: To develop and validate a robust method for the quantification of Ethyl 3,4-dihydroxybenzoate in plasma using **Ethyl 3,4-Dihydroxybenzoate-13C3** as an internal standard.

Table 2: Materials and Reagents

Material/Reagent	Supplier/Grade
Ethyl 3,4-dihydroxybenzoate	High-purity standard
Ethyl 3,4-Dihydroxybenzoate-13C3	CAS: 1330195-40-8
Acetonitrile	LC-MS grade
Methanol	LC-MS grade
Formic Acid	LC-MS grade
Water	LC-MS grade
Human Plasma (K2EDTA)	Biological vendor
Centrifuge tubes (1.5 mL)	Standard lab supplier
Syringe filters (0.22 µm)	Standard lab supplier
LC vials	Standard lab supplier

Experimental Workflow



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Caption: LC-MS/MS analytical workflow.

3.1.1. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 1 mg of Ethyl 3,4-dihydroxybenzoate and **Ethyl 3,4-Dihydroxybenzoate-13C3** into separate 1 mL volumetric flasks.
 - Dissolve in methanol to the mark. These are the primary stock solutions.
- Working Standard Solutions:
 - Prepare serial dilutions of the Ethyl 3,4-dihydroxybenzoate primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve points (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- Internal Standard (IS) Working Solution (100 ng/mL):
 - Dilute the **Ethyl 3,4-Dihydroxybenzoate-13C3** primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

3.1.2. Sample Preparation (Protein Precipitation)

- Pipette 50 μ L of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL centrifuge tube.
- Add 10 μ L of the IS working solution (100 ng/mL **Ethyl 3,4-Dihydroxybenzoate-13C3**) to all tubes except for the blank matrix samples.
- Add 200 μ L of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

- Vortex and transfer to an LC vial for analysis.

3.1.3. LC-MS/MS Conditions

Table 3: Suggested LC-MS/MS Parameters

Parameter	Recommended Condition
LC System	High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column	C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
MRM Transitions	Ethyl 3,4-dihydroxybenzoate: To be optimized (e.g., Q1: 181.1 m/z, Q3: 137.1 m/z) Ethyl 3,4-Dihydroxybenzoate-13C3: To be optimized (e.g., Q1: 184.1 m/z, Q3: 140.1 m/z)
Ion Source Temp.	500°C
Collision Gas	Argon

Note: MRM transitions and collision energies should be optimized by infusing the individual compounds.

3.1.4. Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Perform a linear regression with a weighting factor (e.g., $1/x^2$) to determine the concentration of the analyte in the unknown samples.

Conclusion

Ethyl 3,4-Dihydroxybenzoate-13C3 is an essential tool for researchers requiring accurate quantification of its unlabeled analogue in complex matrices. Its use as an internal standard in LC-MS/MS methods can significantly improve the accuracy and precision of analytical results. The biological activities of the parent compound, particularly its inhibition of the PHD/HIF-1 α and NF- κ B pathways, make it a molecule of high interest in drug discovery and development. This guide provides a foundational understanding and practical protocols to facilitate its application in a research setting.

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References

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